molecular formula C10H9BrO B8348228 Bromomethyl styryl ketone

Bromomethyl styryl ketone

Cat. No. B8348228
M. Wt: 225.08 g/mol
InChI Key: LDEBGMOZLPUFEE-UHFFFAOYSA-N
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Patent
US07109380B2

Procedure details

To a refluxed solution of triphenylphosphine (5.84 g, 22.3 mmol) in dry THF (25 mL) under nitrogen is slowly added bromomethyl styryl ketone (5.0 g, 22.3 mmol, in 25 ml THF). The reaction mixture is refluxed for 2 hrs. After cooling, the white precipitate is collected by filtration and washed with Et2O. Crystallization of the product with methanol gives triphenyl cinnamoylmethyl phosphonium bromide (9.3 g, 86%) as colorless needles, 1H NMR (400 MHz, DMSO-d6) d 8.02 (1H, d, J=16.0 Hz, β-CH═), 7.87, 7.76, 7.49 (20H, m, Ph), 7.00 (1H, d, J=16.0 Hz, a-CH═), 6.07 (2H, d, J=13.2 Hz CH2Br).
Quantity
5.84 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([P:7]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH:20]([C:28]([CH2:30][Br:31])=[O:29])=[CH:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1>C1COCC1>[Br-:31].[C:14]1([P+:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH2:30][C:28](=[O:29])[CH:20]=[CH:21][C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1 |f:3.4|

Inputs

Step One
Name
Quantity
5.84 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
C(=CC1=CC=CC=C1)C(=O)CBr
Step Three
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is refluxed for 2 hrs
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the white precipitate is collected by filtration
WASH
Type
WASH
Details
washed with Et2O
CUSTOM
Type
CUSTOM
Details
Crystallization of the product with methanol

Outcomes

Product
Name
Type
product
Smiles
[Br-].C1(=CC=CC=C1)[P+](CC(C=CC1=CC=CC=C1)=O)(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 9.3 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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